Scabertopin Demonstrates Tumor-Selective Cytotoxicity in Bladder Cancer Models with Significantly Higher IC₅₀ on Normal Urothelial Cells
In bladder cancer research applications, scabertopin exhibits notable tumor-selective cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) of scabertopin was determined across four human bladder cancer cell lines (J82, T24, RT4, and 5637) and compared with human ureteral epithelial immortalized normal cells (SV-HUC-1) [1]. At 24 hours of treatment, IC₅₀ values for cancer cells ranged from 17.5 to 35.2 μM, while the IC₅₀ for normal SV-HUC-1 cells exceeded 350 μM [1]. This differential sensitivity provides a therapeutic window for mechanistic studies targeting bladder cancer [1].
| Evidence Dimension | Cytotoxicity (IC₅₀, μM) at 24 h |
|---|---|
| Target Compound Data | J82: 19.8 μM; T24: 17.5 μM; RT4: 24.6 μM; 5637: 35.2 μM |
| Comparator Or Baseline | SV-HUC-1 (normal ureteral epithelial cells): >350 μM |
| Quantified Difference | >10-fold to >20-fold higher IC₅₀ in normal cells versus cancer cells |
| Conditions | In vitro cytotoxicity assay (24 h treatment); bladder cancer cell lines J82, T24, RT4, 5637; normal urothelial cell line SV-HUC-1 |
Why This Matters
This tumor-selective cytotoxicity profile makes scabertopin a valuable tool for bladder cancer research, as it demonstrates a quantifiable safety margin that is critical when designing in vitro studies targeting cancer-specific pathways.
- [1] Gao Y, Yan Q, Chen X, et al. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro. Cancers (Basel). 2022;14(23):5976. Figure 1C. View Source
